2-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE
Beschreibung
N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide]: is a synthetic organic compound characterized by its complex structure, which includes two acetamide groups connected by an oxybis(phenylene) linkage
Eigenschaften
Molekularformel |
C30H28N2O5 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C30H28N2O5/c1-35-25-11-3-21(4-12-25)19-29(33)31-23-7-15-27(16-8-23)37-28-17-9-24(10-18-28)32-30(34)20-22-5-13-26(36-2)14-6-22/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
LRMJCIWEOBXNIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine derivative in the presence of a coupling agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To accommodate the volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification processes: Such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[oxybis(4,1-phenylene)]bis[2-methylbenzamide]
- N,N’-[oxybis(4,1-phenylene)]bis[2-(2-methoxyphenoxy)acetamide]
- N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenoxy)acetamide]
Uniqueness
N,N’-[oxybis(4,1-phenylene)]bis[2-(4-methoxyphenyl)acetamide] is unique due to its specific structural features, such as the presence of methoxy groups and the oxybis(phenylene) linkage. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
